Product packaging for Piperidin-4-one hydrochloride(Cat. No.:CAS No. 41979-39-9)

Piperidin-4-one hydrochloride

Cat. No.: B163280
CAS No.: 41979-39-9
M. Wt: 135.59 g/mol
InChI Key: GJQNVZVOTKFLIU-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffold in Contemporary Chemical Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.net This structural motif is a pivotal cornerstone in the development and production of pharmaceuticals. bohrium.com Its prevalence is highlighted by its presence in over 70 commercially available drugs, including several blockbuster medications. researchgate.net

The significance of the piperidine scaffold stems from its ability to be readily incorporated into a wide array of molecular structures, influencing their biological activity. researchgate.net Derivatives of piperidine are utilized in more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of therapeutic applications. researchgate.net The introduction of a piperidine moiety, particularly a chiral one, into a molecule can favorably modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net This versatility has made the piperidine framework one of the most frequently encountered heterocycles in FDA-approved drugs. researchgate.netresearchgate.net

Table 1: Therapeutic Applications of Piperidine-Containing Compounds

Therapeutic Area Examples of Activity
Oncology Anticancer, Antineoplastic. bohrium.comnih.gov
Infectious Diseases Antiviral, Antimalarial, Antimicrobial, Antifungal, Antitubercular. bohrium.comnih.govbiomedpharmajournal.org
Central Nervous System (CNS) Antipsychotic, Analgesic, Anti-Alzheimer, Anticonvulsant. bohrium.comnih.gov
Cardiovascular Antihypertensive, Anticoagulant. researchgate.netbohrium.com
Other Anti-inflammatory. bohrium.com

Role of Piperidin-4-one Hydrochloride as a Fundamental Synthetic Intermediate

This compound, often used in its hydrate (B1144303) form (4,4-piperidinediol hydrochloride), serves as a versatile and fundamental building block in organic synthesis. nih.govchemicalbook.comchemicalbook.com Its structure, featuring a reactive ketone group and a secondary amine that can be further functionalized, makes it an ideal starting material for constructing more complex, multi-substituted piperidine derivatives. nih.gov

The compound is a key intermediate in the synthesis of numerous pharmaceutical agents and other biologically active molecules. nih.govchemicalbook.com It participates in a wide range of chemical transformations, allowing chemists to introduce diverse functional groups and build intricate molecular frameworks. rsc.org For instance, it can undergo condensation reactions with aldehydes and ketones, participate in multicomponent reactions, and be subjected to reduction to form corresponding piperidinols. rsc.orgsmolecule.comorganic-chemistry.org This synthetic utility has established this compound as an indispensable tool in both academic research and the pharmaceutical industry for creating novel compounds. chemicalbook.comchemicalbook.com

Table 2: Synthetic Utility of this compound

Reaction Type Description Application Example
Condensation Reactions The ketone group reacts with aldehydes or other carbonyl compounds, often as a first step to building more complex scaffolds. rsc.orgresearchgate.net Synthesis of 3,5-bis(ylidene)-4-piperidones, which are investigated as curcumin (B1669340) mimics. rsc.org
Multicomponent Reactions Serves as the amine component in one-pot reactions involving three or more starting materials. organic-chemistry.org Enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone (B1582916) hydrochloride hydrate to yield tertiary propargylamines. organic-chemistry.org
Reduction The carbonyl group can be reduced to a hydroxyl group to form 4-hydroxypiperidines. Use of zinc/acetic acid for the mild reduction of N-acyl-2,3-dihydro-4-pyridones to 4-piperidones. organic-chemistry.org
N-Functionalization The secondary amine of the piperidine ring can be alkylated or acylated to introduce various substituents. rsc.org Synthesis of N-acryloyl and N-arylsulfonyl derivatives for biological screening. rsc.org
Cyclization/Annulation Used as a foundational ring structure onto which other rings can be fused. Serves as a key building block for constructing rigid bis-bispidine tetraazamacrocycles. chemicalbook.com

Overview of Current Research Trajectories and Scope

Current research involving this compound is vibrant and multifaceted, primarily focusing on its application in the synthesis of novel, biologically active compounds. A significant area of investigation is the development of new anticancer agents. mdpi.comnih.gov Researchers are designing and synthesizing novel piperidin-4-one derivatives and evaluating their cytotoxic properties against various cancer cell lines. mdpi.comnih.gov For example, studies have explored 3,5-bis(benzylidene)-4-piperidone oximes and related salts, identifying several lead molecules with drug-like properties. nih.gov

Another major trajectory is the synthesis of compounds with anti-inflammatory and antioxidant properties. researchgate.net By using piperidin-4-one as a scaffold, scientists are creating new molecular entities and testing their ability to combat oxidative stress and inflammation. researchgate.net Furthermore, this compound is instrumental in creating "curcumin mimics". rsc.org These are 3,5-bis(ylidene)-4-piperidone structures designed to overcome the poor pharmacokinetic properties of natural curcumin while retaining or enhancing its therapeutic effects. rsc.org The development of efficient and stereoselective synthetic methods to access these complex piperidine structures also remains an active and important field of research. organic-chemistry.org

Table 3: Current Research Directions Involving this compound

Research Trajectory Focus Area Example Application
Anticancer Drug Discovery Synthesis of novel piperidone derivatives with cytotoxic activity. Development of 1-piperidyl)propanoyl]this compound analogues and related compounds showing tumour-selective toxicity. mdpi.comnih.gov
Anti-inflammatory Agents Creation of new compounds to inhibit inflammatory pathways. Synthesis of novel piperidin-4-one imine derivatives showing potential as anti-inflammatory agents. researchgate.net
Curcumin Mimics Design of 3,5-bis(ylidene)-4-piperidone scaffolds with improved bioavailability and efficacy. Synthesis of N-Acryloyl-3,5-bis(ylidene)-4-piperidones via acid-catalyzed condensation of 4-piperidone hydrate hydrochloride. rsc.org
Antimicrobial Agents Exploration of piperidone derivatives for antibacterial and antifungal activity. Synthesis of 3,5-diarylidene-4-piperidone derivatives and evaluation of their antimicrobial properties. researchgate.net
Advanced Synthetic Methods Development of efficient, stereoselective, and novel synthetic routes. Catalytic three-component couplings to afford tertiary propargylamines from 4-piperidone hydrochloride hydrate. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO B163280 Piperidin-4-one hydrochloride CAS No. 41979-39-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-1-ium-4-one;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQNVZVOTKFLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC1=O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41979-39-9
Record name 4-Piperidone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41979-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Piperidin 4 One Hydrochloride and Its Derivatives

Classical and Conventional Approaches

Mannich Condensation Reactions for Piperidin-4-one Ring Formation

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one and its derivatives. This one-pot, multi-component condensation typically involves an amine or its salt (like ammonium (B1175870) acetate), an aldehyde, and a ketone with at least one enolizable proton. nih.govresearchgate.net The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by the enol form of the ketone, leading to the formation of the piperidin-4-one ring.

A common approach involves the condensation of a substituted aromatic aldehyde, a ketone such as ethyl methyl ketone or 2-butanone, and ammonium acetate (B1210297) in an ethanolic solution. nih.govresearchgate.netrdd.edu.iq This method has been successfully employed to synthesize a variety of 2,6-diaryl-3-methyl-4-piperidones. nih.govrdd.edu.iq The use of greener deep eutectic solvents, such as a mixture of glucose and urea (B33335), has also been explored as an environmentally benign reaction medium for this synthesis, yielding good product percentages. researchgate.net

The versatility of the Mannich condensation allows for the introduction of various substituents onto the piperidine (B6355638) ring by selecting appropriate starting materials. For instance, using different substituted benzaldehydes and ketones leads to a diverse library of piperidin-4-one derivatives. rdd.edu.iqbiomedpharmajournal.org

Table 1: Examples of Mannich Condensation for Piperidin-4-one Synthesis

AldehydeKetoneAmine SourceProductReference
Substituted aromatic aldehydesEthyl methyl ketoneAmmonium acetate2,6-diaryl-3-methyl-4-piperidones nih.gov
p-ChlorobenzaldehydeButanoneAmmonium acetate3-methyl-2,6-bis(4-chlorophenyl)piperidin-4-one rdd.edu.iq
Benzaldehyde/Substituted benzaldehydes2-ButanoneAmmonium acetate3-methyl-2,6-diarylpiperidin-4-ones biomedpharmajournal.org
Substituted aromatic aldehydesEthyl methyl ketoneAmmonium acetateSubstituted 4-piperidones researchgate.net
Benzaldehyde/2-hydroxybenzaldehyde/4-hydroxybenzaldehyde2-Propanone/2-Butanone/2-Pentanone/3-PentanoneSaturated ammonia (B1221849) solutionPiperidin-4-one derivatives researchgate.net

Reductive Amination Strategies for Piperidin-4-one Derivatives

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and has been effectively applied to the synthesis of piperidin-4-one derivatives. mdpi.com This process typically involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

One prominent application is the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones to produce 4-amino-2,6-diaryl-3-methylpiperidines. researchgate.net This transformation can be achieved in high yield using reducing agents like sodium cyanoborohydride at room temperature. researchgate.net The stereochemistry of the resulting product is often influenced by the reaction conditions and the structure of the starting piperidin-4-one. researchgate.net

Another strategy involves a reductive amination reaction between N-Boc-piperidin-4-one and various amines, such as 3,4-dichloroaniline (B118046) or phenoxy-ethylamine, to synthesize N-substituted piperidine derivatives. researchgate.netuasz.sn This approach is valuable for creating a library of compounds with diverse functionalities on the piperidine nitrogen. researchgate.netuasz.sn Furthermore, double reductive aminations have been accomplished using ruthenium(II) catalysis or microwave radiation. mdpi.com

Table 2: Reductive Amination Approaches to Piperidin-4-one Derivatives

Starting KetoneAmineReducing Agent/CatalystProduct TypeReference
2,6-diaryl-3-methylpiperidin-4-onesAmmonia (from ammonium salt)Sodium cyanoborohydride4-amino-2,6-diaryl-3-methylpiperidines researchgate.net
N-Boc-piperidin-4-one3,4-dichloroanilineNot specifiedN-(3,4-dichlorophenyl)piperidin-4-amine derivatives researchgate.net
N-Boc-piperidin-4-onePhenoxy-ethylamineNot specifiedN-(phenoxy-ethyl)piperidin-4-amine derivatives uasz.sn
Cyclic ketoneAmineRuthenium(II) or MicrowaveSubstituted piperidines mdpi.com

Cyclization Reactions in Piperidin-4-one Synthesis

Modern synthetic methodologies have introduced a variety of cyclization reactions that offer elegant and efficient routes to the piperidin-4-one core and its derivatives. These methods often involve transition metal catalysis or radical-mediated processes, enabling the construction of the heterocyclic ring from acyclic precursors.

Intramolecular hydroamination involves the addition of an amine N-H bond across a carbon-carbon multiple bond within the same molecule. This reaction provides a direct pathway to cyclic amines, including piperidines. For instance, the intramolecular hydroamination of N-allenyl carbamates catalyzed by gold(I) complexes is an effective method for forming various cyclic amines. organic-chemistry.org Similarly, rhodium catalysts have been used for the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to yield 3-arylpiperidines. organic-chemistry.org

Gharpure and colleagues have described a stereoselective reductive hydroamination/cyclization cascade of alkynes to synthesize piperidines. mdpi.com This acid-mediated process proceeds through an enamine and an iminium ion intermediate, which is subsequently reduced. mdpi.com Lanthanide catalysts have also been employed in diastereoselective intramolecular hydroamination reactions to produce 2,6-disubstituted piperidines with high selectivity for the cis isomer. researchgate.net Furthermore, copper-catalyzed intramolecular hydroamination of terminal olefins has proven effective for synthesizing pyrrolidine (B122466) and piperidine derivatives from saturated fatty secondary amines. nih.gov

The oxidative amination of non-activated alkenes presents a powerful strategy for the synthesis of substituted piperidines. This method allows for the difunctionalization of a double bond with the concurrent formation of the N-heterocycle. mdpi.com Nevado and co-workers developed a gold(I)-catalyzed oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent. mdpi.com An enantioselective version of this reaction was later developed by Liu and colleagues using a palladium catalyst with a novel pyridine-oxazoline ligand. mdpi.com

Another approach involves the intermolecular oxidative amination of unactivated alkenes through a combination of photoredox and copper catalysis. rsc.org This method generates allylic amines, which are versatile synthetic intermediates. rsc.org The reaction proceeds via the formation of an amidyl radical which adds to the alkene. rsc.org

Radical-mediated cyclizations offer a distinct approach to piperidine synthesis. These reactions often proceed under mild conditions and tolerate a wide range of functional groups. Bruin and colleagues developed a cobalt(II)-catalyzed intramolecular radical cyclization of linear amino-aldehydes to produce piperidines, although the formation of a linear alkene by-product can occur. mdpi.com

Other radical approaches include the intramolecular C-H amination/cyclization of linear amines, which can be initiated through electrolysis or copper catalysis. mdpi.com A notable strategy involves the iodine-catalyzed C–H amination of 2-aryl-substituted precursors under visible light, which selectively forms piperidines over the often-favored pyrrolidines. acs.org This method relies on a free-radical-promoted pathway. acs.org Furthermore, an enantioselective δ C-H cyanation of acyclic amines has been achieved by intercepting an N-centered radical relay with a chiral copper catalyst, leading to the synthesis of chiral piperidines. nih.gov

Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor also provides a route to piperidine derivatives. nih.govbeilstein-journals.org This method involves the formation of a radical anion from the imine, which then undergoes cyclization. nih.gov

Oxidative Amination of Non-activated Alkenes

Advanced and Stereoselective Synthetic Pathways

The development of advanced synthetic methods has enabled precise control over the three-dimensional arrangement of atoms, a critical factor in determining the biological activity of piperidine derivatives. acs.org These stereoselective pathways are essential for producing enantiomerically pure compounds, which often exhibit improved pharmacological profiles.

The stereoselective synthesis of piperidin-4-one scaffolds is a significant area of research, with various strategies employed to control the stereochemistry of the final products. nih.gov One notable approach involves the use of chiral auxiliaries, which temporarily attach to the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. researchgate.net Chiral catalysts, both metal-based and organocatalysts, are also extensively used to induce stereoselectivity. researchgate.net

A powerful method for constructing chiral piperidine frameworks is the aza-Prins cyclization. nih.gov For instance, an efficient synthesis of 4,4-dihalopiperidine derivatives has been achieved using N-(3-halobut-3-en-1-yl)-4-methylbenzenesulfonamide and an aldehyde, catalyzed by indium(III) triflate. This reaction proceeds through a six-membered carbocation intermediate, which is then attacked by a halide ion. nih.gov The resulting dihalopiperidine can be converted to a tetrahydropiperidinone. nih.gov

Another innovative approach is the intramolecular aldol (B89426) reaction, which can be performed with high diastereoselectivity. mdpi.com For example, a key intermediate for aza-bicyclic scaffolds was synthesized via sequential reductive aminations followed by a highly diastereoselective intramolecular aldol reaction catalyzed by aqueous HCl. mdpi.com This method provides a bridged bicyclic system with multiple chiral centers. mdpi.com

The table below summarizes key aspects of stereoselective synthesis methods for piperidin-4-one scaffolds.

Method Key Features Catalyst/Reagent Outcome
Aza-Prins CyclizationFormation of a six-membered carbocation intermediate. nih.govIn(OTf)3 nih.govExcellent yields of 4,4-dihalopiperidine derivatives. nih.gov
Intramolecular Aldol ReactionHigh diastereoselectivity (>20:1). mdpi.com10% aq. HCl mdpi.comAza-bicyclic scaffolds with four chiral centers. mdpi.com
Chiral Auxiliary ApproachTemporary attachment of a chiral group to direct stereochemistry. researchgate.netChiral auxiliaries researchgate.netEnantiomerically pure piperidine derivatives. researchgate.net
OrganocatalysisUse of small organic molecules as catalysts. rsc.orgOrganocatalysts rsc.orgAsymmetric synthesis of piperidine rings. rsc.org

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and atom-efficient method for constructing piperidin-4-one rings. nih.govacs.org This reaction can be performed as a double aza-Michael addition to divinyl ketones, providing a concise route to 2-substituted 4-piperidone (B1582916) building blocks. nih.govacs.org

The reaction conditions for the aza-Michael addition can be optimized to improve yields. For example, the slow addition of a divinyl ketone to a mixture of benzylamine (B48309) in acetonitrile (B52724) and aqueous sodium bicarbonate, followed by refluxing, has been shown to produce good yields of the corresponding 2-phenyl-substituted piperidone. nih.gov This approach has been successfully applied to the synthesis of chiral 4-piperidone-based building blocks. nih.gov

The mechanism of the aza-Diels-Alder reaction, which can form piperidin-4-ones, is often debated as to whether it is a concerted process or a stepwise Mannich-Michael reaction, particularly when using oxygenated dienes. rsc.orgrsc.org Understanding this mechanism is crucial for optimizing reaction conditions and achieving desired stereoselectivity. For instance, Hoveyda and colleagues optimized their silver-catalyzed Mannich reactions before carrying out the aza-Diels-Alder reaction, leading to a three-component, one-pot synthesis of piperidine rings with good yield and high diastereo- and enantioselectivity. rsc.org

The table below presents examples of aza-Michael addition reactions for the synthesis of piperidin-4-ones.

Reactants Catalyst/Conditions Product Yield
Benzylamine and phenyl-substituted divinyl ketoneAcetonitrile, aqueous NaHCO3, reflux nih.gov2-Phenyl-substituted piperidone nih.gov79% nih.gov
Imines and Danishefsky dieneSilver Lewis acid, chiral ligand rsc.orgPiperidine ring rsc.orgGood rsc.org

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a versatile reaction in organic synthesis and has been applied to the production of piperidine derivatives. mdpi.com This method can be used for the dearomative hydrosilylation of pyridines to yield piperidines. mdpi.com

One approach involves the use of borenium ions and hydrosilanes to diastereoselectively reduce substituted pyridines. mdpi.com Another method utilizes an iron catalyst for the hydrosilylation of 1,5-pentanedioic acid with phenylsilane, which then reacts with aryl amines to form N-arylated piperidines. tandfonline.comresearchgate.net This reaction is typically carried out in a solvent like dimethyl carbonate (DMC) at elevated temperatures. tandfonline.com

The mechanism of B(C6F5)3-catalyzed hydrosilylation involves the activation of the Si-H bond. nih.govacs.org The process can involve a hydride abstraction from a silane (B1218182) to generate a silicon-stabilized cation, which is then captured by a borohydride. acs.org This catalytic cycle enables the reaction with various substrates.

The table below provides an overview of hydrosilylation reactions in piperidine synthesis.

Substrate Catalyst Reducing Agent Product Yield
Substituted PyridinesBorenium ions mdpi.comHydrosilanes mdpi.comDiastereoselective piperidines mdpi.com-
1,5-Pentanedioic Acid and Aryl AminesIron catalyst tandfonline.comPhenylsilane tandfonline.comN-arylated piperidines tandfonline.com28-95% tandfonline.com
Pyridine (B92270) DerivativesRuthenium(II) complex mdpi.comSodium tetrahydroborate mdpi.comAsymmetric aminofluoropiperidine mdpi.comHigh mdpi.com

Aza-Michael Addition Approaches to Piperidin-4-ones

Green Chemistry Principles in Piperidin-4-one Derivative Synthesis

The application of green chemistry principles to the synthesis of piperidin-4-one derivatives is gaining increasing attention to minimize the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.net These principles focus on using safer solvents, reducing waste, and improving energy efficiency. rasayanjournal.co.in

One green approach is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. researchgate.net A DES formed from glucose and urea has been shown to be an effective and inexpensive medium for the synthesis of various piperidin-4-one derivatives, with yields ranging from 68% to 82%. researchgate.net Another study utilized a DES of glucose and choline (B1196258) chloride for the synthesis of 2,6-diarylpiperidin-4-ones in excellent yields. researchgate.net

Microwave-assisted and ultrasound-assisted synthesis are other green techniques that can significantly reduce reaction times and improve yields. nih.govmdpi.comekb.eg For example, the synthesis of pyrazoline derivatives from chalcones and hydrazine (B178648) derivatives under microwave irradiation is a notable application. nih.gov Similarly, ultrasonic irradiation has been used to synthesize hydrazones and bishydrazones with good yields and shorter reaction times. ekb.eg

The table below highlights some green chemistry approaches in the synthesis of piperidin-4-one derivatives.

Green Approach Solvent/Technique Key Advantages Example Product Yield
Deep Eutectic SolventsGlucose-urea researchgate.netInexpensive, effective reaction medium. researchgate.net3-Methyl-2,6-diphenyl piperidin-4-one researchgate.net82% researchgate.net
Microwave-Assisted SynthesisSolvent-free or sustainable solvents nih.govReduced reaction time, improved yields. nih.govPyrazoline derivatives nih.gov-
Ultrasound-Assisted SynthesisEthanol (B145695) ekb.egShorter reaction time, good yields. ekb.egHydrazones and bishydrazones ekb.egGood ekb.eg

Optimization of Synthetic Protocols for Enhanced Yield and Purity of Piperidin-4-one Hydrochloride

Optimizing synthetic protocols is crucial for obtaining high yields and purity of this compound, which is a key intermediate in the production of various pharmaceuticals. google.com One patented process describes a three-step synthesis starting from N-carbethoxy-4-piperidone. This method involves etherification, hydrolysis, and finally, HCl-mediated cyclization to produce 4-piperidone hydrochloride hydrate (B1144303) with high purity and yield using environmentally friendly reagents.

The optimization process often involves screening different solvents and reaction conditions. For instance, in the synthesis of levobupivacaine (B138063) hydrochloride, a derivative of piperidine, various solvents were tested for the purification step, with ethyl acetate ultimately being chosen for its higher yield and purity. mdpi.com Recrystallization is another common technique to enhance product purity, and in the same synthesis, isopropyl alcohol was identified as the most suitable recrystallization solvent. mdpi.com

Careful control of reaction parameters, such as the amount of catalyst, can also significantly impact the outcome. In the synthesis of 4-piperidone HCl hydrate, it was observed that adjusting the quantity of the acid catalyst (p-toluenesulfonic acid) had a notable effect on the yield and purity of the final product. google.com

The table below summarizes optimization strategies for the synthesis of this compound and its derivatives.

Optimization Strategy Parameter Adjusted Effect on Yield/Purity Example
Solvent ScreeningPurification solvent mdpi.comHigher yield and purity. mdpi.comUse of ethyl acetate for purification of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. mdpi.com
RecrystallizationRecrystallization solvent mdpi.comEnhanced product purity. mdpi.comUse of isopropyl alcohol for recrystallization of levobupivacaine hydrochloride. mdpi.com
Catalyst ConcentrationAmount of acid catalyst google.comAffects yield and purity. google.comVarying p-toluenesulfonic acid in the synthesis of 4-piperidone HCl hydrate. google.com
Reaction ConditionsTemperature, reaction timeImproved reaction efficiency and product quality.General optimization principle.

Advanced Spectroscopic and Structural Elucidation of Piperidin 4 One Hydrochloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of piperidin-4-one hydrochloride in solution. One-dimensional and two-dimensional NMR experiments offer comprehensive insights into the proton and carbon environments, as well as their correlations.

The ¹H NMR spectrum of piperidin-4-one derivatives provides information about the chemical environment of the protons. For instance, in N-acyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-ones, the proton signals can be complex and may require variable temperature studies to obtain well-resolved spectra. rasayanjournal.co.in The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) reveal the connectivity between adjacent protons. rasayanjournal.co.in

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In substituted piperidin-4-ones, the chemical shifts of the carbon atoms are sensitive to the nature and position of the substituents. rasayanjournal.co.in For example, the carbonyl carbon (C=O) typically appears at a characteristic downfield shift.

Table 1: Representative ¹H and ¹³C NMR Data for Piperidin-4-one Derivatives Note: This table is a representation of typical data and may not correspond to a single specific molecule.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2, H-63.0 - 3.545 - 55
H-3, H-52.5 - 2.940 - 50
N-H8.0 - 9.0-
C=O-205 - 215

This table is interactive. You can sort and filter the data.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of piperidin-4-one systems and determining their stereochemistry.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the piperidine (B6355638) ring. rasayanjournal.co.innih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of substituents on the piperidine ring. rasayanjournal.co.innih.gov For some N-acyl piperidin-4-ones, NOESY spectra have been used to confirm the presence of E and Z isomers. rasayanjournal.co.in

One-Dimensional NMR (¹H, ¹³C) for Structural Assignment

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule.

In this compound, characteristic vibrational bands can be observed. The FT-IR spectrum of a substituted piperidin-4-one, for example, showed a strong absorption band for the C=O stretching vibration around 1704 cm⁻¹. chesci.com The N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. chesci.com Aromatic C-H stretching and C=C stretching bands also appear at their characteristic frequencies. chesci.com FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds.

Table 2: Characteristic Vibrational Frequencies for a Piperidin-4-one Derivative Note: This table is a representation of typical data and may not correspond to a single specific molecule.

Functional Group Vibrational Mode Frequency (cm⁻¹)
N-HStretching3303
C-H (Aromatic)Stretching3043
C-H (Aliphatic)Stretching2985
C=OStretching1704
C=C (Aromatic)Stretching1479

This table is interactive. You can sort and filter the data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. researchgate.net

For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule. The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for cyclic amines include α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. miamioh.edu In the case of piperidin-4-one, fragmentation can also occur adjacent to the carbonyl group. The analysis of these fragmentation patterns helps to confirm the proposed structure. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsion angles. ijitee.org For piperidin-4-one derivatives, this technique has been used to confirm the conformation of the piperidine ring, which often adopts a chair or a twisted boat conformation. iucr.orgresearchgate.net The analysis also reveals the packing of the molecules in the crystal lattice, which is influenced by intermolecular interactions such as hydrogen bonding. ijitee.orgiucr.org For instance, in the crystal structure of some designer drugs with a piperidine core, single-crystal X-ray analysis was crucial for determining the stereochemistry of the diastereomers. cambridge.org

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are fundamental in the analysis and purification of this compound and its derivatives. These methods are crucial for monitoring reaction progress, isolating compounds, and assessing the purity of the final products.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely utilized technique for the qualitative analysis of this compound and its derivatives. It serves as a rapid and effective method to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. ijabbr.comderpharmachemica.com

In typical applications, TLC is performed on plates coated with silica (B1680970) gel. biomedpharmajournal.orgmdpi.com For instance, in the synthesis of various piperidone derivatives, TLC analyses were conducted on commercial silica gel 60 F254 aluminum sheets. google.com The visualization of the separated spots on the TLC plate can be achieved through different methods. One common method is exposure to ultraviolet (UV) light, especially if the compounds are UV-active. mdpi.com Another method involves the use of chemical staining agents. A dilute alkaline potassium permanganate (B83412) solution is often used to reveal the spots on the plate. google.com Iodine vapor is another common visualizing agent. biomedpharmajournal.org

The choice of the mobile phase, or eluent, is critical for achieving good separation of the components in a mixture. The selection of the eluent system depends on the specific piperidin-4-one derivative being analyzed. For example, a mixture of methanol (B129727) and ethyl acetate (B1210297) has been used as an eluent for certain piperidin-4-one derivatives. biomedpharmajournal.org In other cases, a combination of ethyl acetate and petroleum ether in a 4:6 ratio has been employed. rdd.edu.iq For the separation of isomeric alcohols derived from a piperidone, a mobile phase of benzene (B151609) and ethyl acetate in a 90:10 ratio was used with neutral alumina (B75360) as the stationary phase. itmedicalteam.pl The progress of reactions involving piperidine-3-carboxamide derivatives has been monitored using TLC, and after completion, the crude product is often purified. mdpi.com

The Rf (retention factor) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. It helps in the identification of compounds when compared with a standard. For instance, the Rf value for 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one was reported as 0.60, and for 2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-one, it was 0.83, both using a methanol:ethyl acetate eluent system. biomedpharmajournal.org

Table 1: TLC Parameters for Piperidin-4-one Derivatives

Compound/Derivative TypeStationary PhaseMobile Phase (Eluent)Visualization MethodReference
Piperidone derivativesSilica gel 60 F254 aluminum sheetsNot specifiedAlkaline potassium permanganate solution google.com
2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-oneSilica gel coated glass plateMethanol: Ethyl acetateIodine vapor biomedpharmajournal.org
2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-oneSilica gel coated glass plateMethanol: Ethyl acetateIodine vapor biomedpharmajournal.org
3-methyl-2,6-bis(4-R-phenyl)piperidine-4-one derivativesPre-coated silica-gel on aluminum platesEthyl acetate: Petroleum ether (4:6)Not specified rdd.edu.iq
Isomeric alcohols from piperidoneNeutral aluminaBenzene: Ethyl acetate (90:10)Not specified itmedicalteam.pl
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivativesMerck 60 F254 (0.25 mm) platesNot specifiedUV inspection (254 nm) and/or KMnO4 spray mdpi.com
Piperidine-3-carboxamide derivativesNot specifiedNot specifiedTLC analysis mdpi.com
3,5-diarylidene-4-piperidone derivativesSilica gel-coated aluminium sheets (Type 60 GF254)Not specifiedNot specified researchgate.net
2,2,6,6-Tetramethyl-piperidin-4-one derivativesSilica gel-protected aluminium sheets (Type 60 F254, Merck)Not specifiedNot specified derpharmachemica.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound and its analogs. This method is highly valued for its accuracy, precision, and sensitivity, making it suitable for purity assessment and quantitative analysis in various stages of drug development and quality control. nih.govresearchgate.netresearcher.life

A typical RP-HPLC method involves a non-polar stationary phase, often a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For compounds like piperidine that lack a strong UV chromophore, pre-column derivatization can be employed to enhance detection. nih.govresearchgate.netresearcher.life For instance, a method was developed for the determination of piperidine and piperidine hydrochloride using pre-column derivatization with 4-toluenesulfonyl chloride. nih.govresearchgate.netresearcher.life

The selection of the mobile phase composition is crucial for achieving optimal separation. A common approach is to use a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. For example, a mobile phase consisting of water with 0.1% phosphoric acid and acetonitrile in a 32:68 (v/v) ratio has been used. nih.govresearchgate.netresearcher.life In another method for tolperisone (B1682978) hydrochloride, a piperidine derivative, the mobile phase was a mixture of acetonitrile and 20 mM ammonium (B1175870) acetate buffer (pH 4.0) in a 55:45 (v/v) ratio. scispace.com For the analysis of another piperidine derivative, 4-methanesulfonyl-piperidine, which has no UV chromophore and poor retention, heptafluorobutyric acid (HFBA) was used as an ion-pairing agent to improve retention on a C18 column. tandfonline.com

The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability. scispace.comijpbs.com Validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). For example, in the analysis of piperidine hydrochloride after derivatization, linearity was established in the range of 0.44-53.33 μg/mL with a high correlation coefficient (R² = 0.9996). nih.govresearchgate.netresearcher.life The LOD and LOQ were found to be 0.15 μg/mL and 0.44 μg/mL, respectively, demonstrating the method's sensitivity. nih.govresearchgate.netresearcher.life The accuracy of the method is often assessed by recovery studies, with average recoveries typically expected to be close to 100%. nih.govresearchgate.netresearcher.life

Table 2: RP-HPLC Method Parameters for Piperidine and its Derivatives

AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity Range (μg/mL)Reference
Piperidine and Piperidine hydrochloride (derivatized)Inertsil C18 (250 x 4.6 mm)Water (0.1% phosphoric acid): Acetonitrile (32:68, v/v)1.0Not specified0.44-53.33 nih.govresearchgate.netresearcher.life
Tolperisone hydrochlorideKromasil C18 (250 mm X 4.6 mm, 5 µm)Acetonitrile: Water (90:10), pH 3.5 with Orthophosphoric acid1.02712-10 ijpbs.com
Tolperisone hydrochlorideC18 column (250 X 4.6 mm, 5 µm)Acetonitrile: 20 mM ammonium acetate buffer (pH 4.0) (55:45 v/v)1.026012.5 - 100 scispace.com
4-Methanesulfonyl-piperidineAtlantis C18 (150 × 4.6 mm, 3.5 µm)0.1% HFBA in water-acetonitrile (90:10, v/v)1.0Charged Aerosol Detection (CAD)Not specified tandfonline.com
Piperine (B192125)Luna C18 HPLC columnAcetonitrile: 0.01% ortho phosphoric acid (60:40, v/v; pH 3)1.03400.5 - 20 ijper.org

Compound Names Mentioned:

4-Methanesulfonyl-piperidine

4-toluenesulfonyl chloride

Acetonitrile

Benzene

Ethyl acetate

Heptafluorobutyric acid

Iodine

Methanol

Petroleum ether

Piperidine

Piperidine-3-carboxamide

this compound

Potassium permanganate

Silica gel

Tolperisone hydrochloride

2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-one

2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one

Computational and Theoretical Investigations of Piperidin 4 One Hydrochloride Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic and geometric properties of piperidin-4-one systems. jksus.org Calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p) or 6-31G(d,p), allow for the accurate prediction of molecular geometries, vibrational frequencies, and a host of electronic parameters. jksus.orgjksus.orgchesci.com These calculations confirm that the piperidin-4-one ring typically adopts a stable chair conformation. jksus.orgiucr.org The geometric parameters obtained from DFT calculations, such as bond lengths and angles, generally show good agreement with experimental data from X-ray diffraction, thereby validating the computational models. chesci.comiucr.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.orgacs.org

In studies of various piperidin-4-one derivatives, the HOMO is often localized on parts of the molecule with high electron density, such as substituted phenyl rings, while the LUMO is frequently centered on the piperidone ring and other electron-accepting groups. acs.orgrasayanjournal.co.in A smaller energy gap signifies a molecule that is more easily polarized and thus more chemically reactive, a property often referred to as "softness". scirp.orgrasayanjournal.co.in Conversely, a large energy gap indicates high stability and low reactivity. doi.org The energy gap can also explain the intramolecular charge transfer (ICT) that occurs within the molecule, which influences its biological and optical properties. chesci.com

Table 1: Selected Frontier Orbital Energies and Energy Gaps for Piperidin-4-one Derivatives Note: Calculations were performed on derivatives, not the simple hydrochloride salt. The specific derivative and computational level affect the exact values.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
2,6-diphenylpiperidin-4-one (DPP)-0.11326-0.018190.09507 scirp.org
Hydrazone derivative 3b-6.6532-0.90185.7514 doi.org
Hydrazone derivative 3d-6.6328-0.90895.7239 doi.org
3-methyl-2,6-di(naphthalen-1-yl) phenylpiperidin-4-one (in gas)-5.79-1.204.59 chesci.com
(3Z,5Z)-1-tosyl-3,5-bis(4-(trifluoromethyl)benzylidene)piperidin-4-one-7.077-3.0953.982 acs.org

Global reactivity parameters, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. acs.org Key indices include:

Ionization Potential (I) and Electron Affinity (A) : Calculated as I = -EHOMO and A = -ELUMO. A low ionization potential indicates a higher tendency to donate electrons. scirp.org

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution (η = (I-A)/2). Softness is the reciprocal of hardness (S = 1/η). Molecules with low hardness (and high softness) are generally more reactive. jksus.orgscirp.org

Electronegativity (χ) : Measures the power of a molecule to attract electrons (χ = (I+A)/2). scirp.org

Electrophilicity Index (ω) : Quantifies the energy stabilization when the system acquires additional electronic charge from the environment (ω = μ²/2η, where μ is the chemical potential, μ = -χ). scirp.orgdoi.org

Fraction of Electron Transferred (ΔN) : This index estimates the number of electrons transferred from an inhibitor molecule to a metal surface. scirp.org

These descriptors are invaluable in fields like corrosion inhibition, where they help explain why certain piperidin-4-one derivatives are effective. For instance, a low hardness value and a high softness value are associated with greater inhibition efficiency. scirp.org

Table 2: Calculated Global Reactivity Descriptors for a Piperidin-4-one Derivative Data for 2,6-diphenylpiperidin-4-one (DPP)

ParameterSymbolValue (eV)Reference
Ionization PotentialI0.20833 scirp.org
Electron AffinityA0.01819 scirp.org
Hardnessη0.09507 scirp.org
SoftnessS10.5185 scirp.org
Electronegativityχ0.11326 scirp.org
Electrophilicity Indexω0.0674 scirp.org

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. chesci.comsci-hub.se This analysis reveals the distribution of electron density and helps identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). rasayanjournal.co.in In piperidin-4-one systems, oxygen atoms invariably display a significant negative charge, identifying them as sites susceptible to electrophilic attack. rasayanjournal.co.in Conversely, certain hydrogen and carbon atoms carry positive charges. This information is crucial for understanding intermolecular interactions and predicting reactive sites within the molecule. rasayanjournal.co.indoi.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. jksus.orgjksus.org It is a valuable tool for predicting how a molecule will interact with other species. The map uses a color scale to denote different potential values:

Red : Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. doi.org

Blue : Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. doi.org

Green : Regions of neutral or near-zero potential.

For piperidin-4-one derivatives, MEP maps consistently show the most negative region (red) around the oxygen atom of the carbonyl group (C=O), confirming it as a primary site for electrophilic interactions and hydrogen bonding. doi.orgsci-hub.se The areas around hydrogen atoms, particularly the N-H proton, typically show a positive potential (blue), marking them as electron-deficient centers. doi.org

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are important for applications in telecommunications and information technology. chesci.comacs.org Computational methods can predict the NLO behavior of a molecule by calculating its molecular polarizability (α) and, more importantly, its first hyperpolarizability (β₀). chesci.com

A large value for the first hyperpolarizability suggests that the material may have significant NLO activity. chesci.comrasayanjournal.co.in Studies on various piperidin-4-one derivatives have shown that these compounds can possess considerable β₀ values, indicating their potential as NLO materials. chesci.comrasayanjournal.co.inresearchgate.net The intramolecular charge transfer, often visualized through HOMO-LUMO analysis, is a key contributor to this NLO response. chesci.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jksus.orgjksus.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

Piperidin-4-one hydrochloride serves as a key starting material for the synthesis of a wide array of biologically active compounds. nih.govnih.gov The resulting derivatives have been the subject of numerous docking studies against various protein targets. For instance, derivatives have been docked into the active sites of proteins implicated in Alzheimer's disease, demonstrating their potential as inhibitors. jksus.orgjksus.org Other studies have explored their role as anticancer agents by docking them into the active site of the 20S proteasome, where interactions like hydrogen bonds between the piperidone's C=O group and amino acid residues like threonine and glycine (B1666218) are observed. nih.gov Docking studies on hydrazone derivatives against human estrogen receptors have also been performed to evaluate anticancer potential. doi.org These studies provide critical insights into the structure-activity relationships and the mechanism of action at a molecular level.

In Silico Prediction of Biological Activity Spectra (PASS) and Protein Targets (SwissTargetPrediction)

The initial phase of computational analysis for novel compounds often involves predicting their potential biological effects and protein targets. This is achieved using specialized web-based tools that rely on the chemical structure of the molecule.

The Prediction of Activity Spectra for Substances (PASS) online tool is utilized to forecast the likely pharmacological activities of a compound. clinmedkaz.orgmdpi.com This program analyzes the structure of a molecule and compares it to a vast database of biologically active substances, generating a spectrum of potential biological effects with corresponding probability scores (Pa for probable activity and Pi for probable inactivity). nih.govnih.gov For piperidine (B6355638) derivatives, PASS analysis can suggest a wide array of potential applications, including use as anticancer agents, treatments for central nervous system disorders, local anesthetics, and antiarrhythmic agents. clinmedkaz.org

Complementing PASS, the SwissTargetPrediction web tool identifies the most probable protein targets for a given small molecule. clinmedkaz.orgswisstargetprediction.ch By comparing the 2D structure of a query molecule to a library of known ligands, it predicts interactions with various target classes, including enzymes, G-protein-coupled receptors, ion channels, transporters, and nuclear receptors. clinmedkaz.orgnih.govresearchgate.net Studies on various piperidine derivatives have shown that these compounds are predicted to affect a diverse range of protein classes, indicating their potential to be developed for multiple therapeutic areas. clinmedkaz.orgnih.gov

Table 1: Predicted Biological Activities and Protein Target Classes for Piperidine Scaffolds

Prediction Tool Predicted Outcome Examples of Predicted Activities/Targets Reference
PASS Biological Activity Spectra Anticancer, CNS activity, Anti-inflammatory, Antiallergic, Antiasthmatic, Progesterone antagonist clinmedkaz.org, nih.gov, nih.gov
SwissTargetPrediction Protein Target Classes Enzymes, Receptors, Voltage-gated ion channels, Transporters, Cytochrome P450 clinmedkaz.org, nih.gov

Ligand-Protein Interaction Profiling and Binding Site Identification

Following the initial prediction of targets, molecular docking simulations are employed to model the interaction between the ligand (piperidin-4-one derivative) and its predicted protein target. jksus.org These simulations place the ligand into the binding site of a protein and calculate a binding energy score, which indicates the affinity of the ligand for the protein. researchgate.net This process is crucial for understanding how the compound binds and for identifying the key amino acid residues involved in the interaction.

Molecular docking studies on various piperidin-4-one derivatives have identified specific interactions with a range of protein targets implicated in diseases like cancer and Alzheimer's. jksus.orgnih.gov For example, derivatives have been docked against proteins such as Epidermal Growth Factor Receptor (EGFR), as well as targets in myeloma, leukemia, and NK-cell lymphoma (6FS1, 6FSO, 6TJU, 5N21, and 1OLL). researchgate.netnih.gov

The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the protein's active site. jksus.org The piperidine ring itself often plays a role in establishing hydrophobic interactions, while the carbonyl group (C=O) at the 4-position and the nitrogen atom can act as hydrogen bond acceptors and donors, respectively. vulcanchem.com In one study, a piperidine-containing compound was identified as a high-affinity ligand for Retinol-binding Protein 4 (RBP4), with the co-crystal structure revealing that it binds to the same site as the endogenous ligand, retinol (B82714). nih.gov

Table 2: Examples of Ligand-Protein Interactions for Piperidin-4-one Derivatives

Ligand Type Protein Target Key Interacting Residues (Example) Interaction Type Reference
Piperidin-4-one derivative Anti-cancer targets (e.g., 6FSO, 6TJU) Not specified in abstract Efficient binding to active site residues nih.gov
3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one Alzheimer's-related proteins Not specified in abstract Inhibitor effect through protein interaction jksus.org
Piperidine derivative (A1120) Retinol-binding Protein 4 (RBP4) Binds in retinol pocket Non-covalent binding, displaces TTR nih.gov
1,4-disubstituted piperidines Sigma-1 (σ1) receptor Not specified in abstract Hydrophobic interactions, hydrogen bonding d-nb.info

Elucidation of Proposed Protein-Ligand Binding Mechanisms

Understanding the mechanism of how a ligand binds to its target protein is fundamental for drug design. mdpi.com The process of protein-ligand association begins with the ligand and protein diffusing and colliding to form a non-specific "encounter complex". mdpi.comnih.gov This initial association is often guided by long-range electrostatic forces. nih.gov Following this, the ligand orients itself within the binding site to achieve a stable, low-energy conformation.

Three primary models describe the binding process at the molecular level mdpi.com:

Lock-and-Key Model: This earliest model proposes that the ligand fits into a rigid, pre-formed binding site on the protein, much like a key fits into a lock.

Induced Fit Model: This model suggests that the binding site of the protein is flexible. The initial binding of the ligand induces a conformational change in the protein, resulting in a more complementary and tighter fit. mdpi.com

Conformational Selection Model: This model posits that a protein exists in an equilibrium of different conformations, some of which are capable of binding the ligand. The ligand then selectively binds to its preferred conformation, shifting the equilibrium towards the bound state. mdpi.com

For flexible molecules like piperidin-4-one derivatives, the induced fit and conformational selection models are often more applicable than the rigid lock-and-key model. jksus.orgmdpi.com The piperidine ring can adopt different conformations, such as a chair or boat form, which can be influenced by substitutions and interactions within the protein's binding pocket. jksus.org

A specific mechanism was elucidated for a piperidine-based ligand (A1120) of Retinol-binding Protein 4 (RBP4). The binding of A1120 into the retinol-binding pocket induced conformational changes in the loops at the protein's surface. nih.gov These changes disrupted the interaction between RBP4 and its transport protein, transthyretin (TTR), leading to a reduction in serum RBP4 levels. nih.gov This demonstrates a sophisticated binding mechanism where the ligand not only occupies the active site but also allosterically modulates the protein's interaction with other partners. Such detailed mechanistic insights, often gained by combining molecular docking with molecular dynamics (MD) simulations, are critical for optimizing ligand structure to enhance potency and selectivity. rsc.orgnumberanalytics.com

Structure Activity Relationship Sar Studies of Piperidin 4 One Hydrochloride Derivatives

Influence of Chemical Modifications on Biological Activity Profiles

The biological properties of piperidin-4-one derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring. mdpi.com Researchers have systematically modified the core structure at the nitrogen atom, the arylidene rings, and have studied the impact of stereochemistry to optimize therapeutic potential.

The nitrogen atom of the piperidine (B6355638) ring is a primary target for chemical modification, and substitutions at this position significantly impact the compound's biological activity. The basicity of this nitrogen, and thus its pKa, can be altered, which is a critical factor for binding to biological targets. units.itnih.gov

N-Alkylation: The introduction of various alkyl and benzyl (B1604629) groups at the N-1 position has led to derivatives with a wide range of pharmacological effects. For instance, N-benzyl substitution is a key feature in potent acetylcholinesterase (AChE) inhibitors like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine. nih.gov In the context of antitubercular agents, a derivative with a norbornenylmethyl substituent at the N-1 position was the only compound in its series to show significant inhibitory activity against virulent M. tuberculosis. researchgate.net Further studies on fentanyl-related compounds showed that N-alkylation of a keto-derivative on the piperidine nitrogen resulted in a compound with exceptionally potent analgesic activity. nih.gov

N-Acylation: Acylation of the piperidine nitrogen also profoundly influences bioactivity. The synthesis of N-acryloyl-3,5-bis(ylidene)-4-piperidones has been shown to increase potency, as the N-acryloyl group can intercalate with a secondary binding site on the target molecule. acs.orgnih.gov In a series of anti-influenza compounds, replacing a hydrogen on the piperidine nitrogen with a tert-butyl carbamate (B1207046) group led to a hundred-fold increase in inhibitory activity. nih.gov Conformational studies of N-acyl-piperidin-4-ones have revealed the presence of E and Z isomers, indicating that N-acylation also introduces distinct stereochemical considerations that can affect activity. rasayanjournal.co.in

N-Substituent TypeExample SubstituentTarget/ActivitySAR FindingReference(s)
N-Alkylation N-benzylAcetylcholinesterase (AChE) InhibitionEssential for potent anti-AChE activity. nih.gov
NorbornenylmethylAntitubercular (M. tuberculosis)Conferred significant activity compared to other N-1 substituents. researchgate.net
N-Acylation N-acryloylCytotoxicityIncreases potency by interacting with a secondary binding site. acs.orgnih.gov
tert-Butyl carbamateAnti-influenzaDramatically improved inhibitory activity (100-fold) compared to the unsubstituted analogue. nih.gov

For derivatives such as 3,5-bis(arylidene)piperidin-4-ones (BAPs), which feature α,β-unsaturated ketone systems, the substituents on the arylidene rings are critical determinants of biological activity. nih.gov These modifications influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. acs.org

SAR studies on cytotoxic BAP analogues have demonstrated that electronic parameters are a primary factor influencing their efficacy. acs.orgnih.gov The introduction of electronegative substituents, such as a 2-chloro group on the benzylidene ring, was found to increase cytotoxic potential. acs.org Conversely, electron-releasing groups like methoxy (B1213986) (-OCH₃), isopropyl, or thiomethyl ether were observed to moderately reduce cytotoxicity. acs.org

The specific nature and position of the substituent are crucial. For example, the introduction of trifluoromethyl (CF₃) groups onto the arylidene rings led to the discovery of potent agents with anti-hepatoma and anti-inflammatory properties, which function by inhibiting NF-κB activation. nih.gov In a series of asymmetric BAPs, compounds featuring 4-tert-butylbenzylidene and 4-fluorobenzylidene moieties demonstrated notable cytotoxic effects against various cancer cell lines. nih.gov

Arylidene Ring SubstituentPositionTarget/ActivitySAR FindingReference(s)
Chloro2-positionCytotoxicity (HeLa, HCT116)Increased cytotoxic activity. acs.orgnih.gov
Methoxy (O-Me)-CytotoxicityModerately reduced cytotoxic potential. acs.org
Trifluoromethyl (CF₃)3-positionAnti-inflammation, Anti-hepatomaConferred potent inhibitory activity against NF-κB. nih.gov
4-tert-butyl / 4-fluoro3,5-positions (asymmetric)Cytotoxicity (HepG2, THP-1)Asymmetric substitution yielded compounds with significant cytotoxicity. nih.gov

The three-dimensional arrangement of atoms and functional groups in piperidin-4-one derivatives is a critical factor that governs their biological efficacy. tandfonline.comnih.gov The conformation of the piperidine ring and the specific stereoisomers of chiral centers can lead to significant differences in activity.

The piperidine ring typically adopts a chair conformation, but this can be altered to a half-chair depending on the substitution pattern, as confirmed by X-ray crystallography. iucr.org In the case of 3,5-bis(arylidene)piperidin-4-ones, the geometry of the exocyclic double bonds is vital; single-crystal structure analysis has revealed that these compounds are active as E,E isomers. nih.gov

A dedicated study on the stereochemical effects of piperidin-4-one derivatives highlighted the importance of specific configurations. tandfonline.comnih.gov Researchers synthesized a series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives and found that their biological activities were stereochemically dependent. For instance, one specific compound, (2S,3R,4S,6R)-3-methyl-4-ethyl-2,6-di(furan-2-yl)-piperidin-4-ol, exhibited excellent antibacterial activity against S. aureus and good antifungal activity against A. flavus, demonstrating the precise structural requirements for optimal interaction with microbial targets. tandfonline.com

Compound ClassKey Stereochemical FeatureBiological ActivityFindingReference(s)
3,5-Bis(arylidene)piperidin-4-onesE,E isomerism of olefinic double bondsCytotoxicityThe E,E configuration is the active stereochemistry. nih.gov
3-methyl-4-alkyl-2,6-diarylpiperidin-4-ols(2S,3R,4S,6R) configurationAntibacterial, AntifungalSpecific stereoisomers showed enhanced and selective antimicrobial activity. tandfonline.comnih.gov
Chiral N-substituted piperidonesChair vs. Half-chair conformationGeneral BioactivityThe ring conformation is dependent on the substitution pattern, influencing molecular shape and receptor fit. iucr.org

Impact of Substitutions on Arylidene Ring Systems

Pharmacophore Refinement and Optimization Strategies for Enhanced Bioactivity

Pharmacophore modeling is a crucial strategy for refining and optimizing piperidin-4-one derivatives. nih.gov This approach identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect, guiding the design of new compounds with enhanced potency and selectivity. units.itfrontiersin.org

A clear example of pharmacophore refinement is seen in the development of ligands for the sigma-1 (σ₁) receptor. units.it A 3D pharmacophore model identified several key requirements for optimal binding:

A positive ionizable feature , corresponding to the basic nitrogen atom of the piperidine ring.

A hydrogen bond acceptor , fulfilled by the oxygen atom of an amide group.

Two hydrophobic features , accommodated by benzyl rings.

This model provided a molecular rationale for the high binding affinity of certain N-benzylcarboxamide derivatives. units.it Based on this understanding, new derivatives were designed to better fit the pharmacophore, aiming to improve selectivity for the σ₁ receptor over the σ₂ subtype without compromising affinity. units.it

Another optimization strategy is pharmacophore hybridization , where structural motifs from different known active compounds are combined. This approach was used to develop novel inhibitors of the NLRP3 inflammasome by merging the structure of a known inhibitor with the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, leading to new, active hybrid molecules. mdpi.com

Quantitative and Qualitative Correlations between Molecular Structure and Biological Efficacy

Structure-activity relationships can be explored through both qualitative observations and quantitative models, known as Quantitative Structure-Activity Relationship (QSAR) studies. These analyses establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com

Qualitative Correlations: Qualitative SAR provides general rules to guide drug design. For instance, in the study of cytotoxic 3,5-bis(arylidene)-4-piperidones (BAPs), a clear qualitative correlation was established: the electronic properties of the substituents on the aryl rings are a dominant factor influencing cytotoxicity. acs.org Specifically, electron-withdrawing groups tend to increase activity, while electron-donating groups tend to decrease it.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models provide a more precise, quantitative prediction of activity. Various studies have successfully applied QSAR to piperidin-4-one derivatives.

Hansch-type QSAR: In a study of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, a Hansch-type QSAR analysis was used to examine the influence of substituents on the phenylacetamide aromatic ring on binding affinity at σ₁ and σ₂ receptors. acs.org The models revealed that, in general, 3-substituted compounds had a higher affinity for both receptor subtypes compared to the corresponding 2- and 4-substituted analogues. acs.org

2D and 3D-QSAR: QSAR models based on 2D topological descriptors have been developed to predict the toxicity of piperidine derivatives against the mosquito Aedes aegypti. nih.gov More complex 3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), have been combined with 2D-QSAR to explore the structural requirements for the anti-proliferative activity of benzyl urea (B33335) derivatives, a related class of compounds. tandfonline.com A comprehensive in-silico study on piperidine derivatives as anti-hepatitis C agents used a Genetic Function Algorithm (GFA) to build and validate a robust 2D-QSAR model, which successfully predicted the activity of new compounds.

These quantitative models allow for the prediction of biological activity before synthesis, making the drug discovery process more efficient. tandfonline.com

QSAR Study TypeCompound ClassBiological Target/ActivityKey FindingReference(s)
Qualitative SAR 3,5-Bis(arylidene)-4-piperidonesCytotoxicityElectronic parameters are the most important factor; electron-withdrawing groups increase activity. acs.org
Hansch-type QSAR N-(1-benzylpiperidin-4-yl)phenylacetamidesσ₁/σ₂ Receptor AffinitySubstituent position is critical, with 3-substituted analogues showing higher affinity than 2- or 4-substituted ones. acs.org
2D-QSAR Piperidine derivativesToxicity (Aedes aegypti)Models based on 2D topological descriptors successfully predicted toxicity. nih.gov
2D/3D-QSAR Piperidine derivativesAnti-Hepatitis C VirusA Genetic Function Algorithm (GFA) developed a predictive QSAR model for anti-HCV activity.

Applications of Piperidin 4 One Hydrochloride As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Pharmaceutical Compounds

The piperidin-4-one nucleus is a key intermediate in the production of various pharmaceutical drugs. chemrevlett.comresearchgate.net For instance, it is a documented precursor in the synthesis of fentanyl and its analogues, which are potent analgesics. federalregister.gov The synthesis often involves the modification of the piperidine (B6355638) ring to create intermediates like N-phenyl-N-(piperidin-4-yl)propanamide (NPP) and 4-anilinopiperidine. federalregister.gov

Beyond analgesics, piperidin-4-one hydrochloride is utilized in the creation of antipsychotic medications such as Lumateperone. It also serves as a starting material for synthesizing 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one, an important intermediate for drugs targeting a range of diseases including inflammation and immune disorders. google.com The synthesis of Bilastine, an antihistamine, also involves intermediates derived from piperidin-4-yl structures. srimathapharmaceuticals.uk The versatility of this compound is further demonstrated by its use in preparing compounds that act as P-glycoprotein inhibitors, which are relevant in overcoming multidrug resistance in cancer therapy.

Scaffold for the Construction of Complex Heterocyclic Architectures

The inherent structure of this compound makes it an ideal scaffold for constructing more elaborate heterocyclic systems. Its ketone and amine functionalities provide reactive sites for annulation and condensation reactions, leading to a diverse range of fused, spirocyclic, and macrocyclic compounds.

Synthesis of Spiropiperidines and Condensed Piperidines

Piperidin-4-one is a cornerstone for the synthesis of spiropiperidines, a class of compounds gaining popularity in drug discovery due to their three-dimensional nature. Various synthetic strategies have been developed to construct these complex structures. One common approach involves the condensation of N-protected piperidin-4-ones with other cyclic or acyclic ketones. For example, the reaction of N-Boc-piperidin-4-one with substituted ortho-hydroxy acetophenones in the presence of pyrrolidine (B122466) yields crucial spiro[chromene-2,4'-piperidine] (B8724282) intermediates, which have been investigated as selective 5-HT2C receptor agonists. nih.gov

The synthesis of condensed piperidines, where another ring is fused to the piperidine core, also frequently employs piperidin-4-one derivatives. These structures are often built through intramolecular cyclization reactions. mdpi.com

Table 1: Examples of Spiro- and Condensed Piperidines from Piperidin-4-one

Starting Material Reagents/Conditions Product Type Application/Significance Reference
N-Boc-piperidin-4-one ortho-Hydroxy acetophenones, pyrrolidine Spiro[chromene-2,4'-piperidine] 5-HT2C receptor agonists nih.gov
N-Boc-amino-β-ketoesters HCl, NaHCO3, cyclic ketone 2-Spiropiperidines Access to diverse spirocyclic scaffolds for drug discovery
Piperidin-4-one Allylic amines, p-toluenesulfonic acid Aza-Sakurai cyclization products Functionalized piperidines for further derivatization mdpi.com

Construction of Rigid Bis-bispidine Tetraazamacrocycles

This compound is an essential building block for creating highly rigid and preorganized bis-bispidine tetraazamacrocycles. chemicalbook.com These complex macrocyclic structures are synthesized using a modular approach that allows for the independent incorporation of various functional groups. acs.orgacs.org The synthesis often starts with building blocks derived from N-Boc-N′-allylbispidinone, which itself can be prepared from piperidin-4-one precursors. chemicalbook.comacs.org The rigidity and preorganized nature of these macrocycles make them valuable in coordination chemistry and catalysis, where they can enhance stability and selectivity in chemical reactions. chemicalbook.com The Mannich reaction, using a suitable piperidine-4-one derivative, is a key method for constructing the bispidine core within these macrocycles. mdpi.comresearchgate.net

Formation of Rod-like Oligopiperidines

This compound, in its hydrated diol form (4,4-piperidinediol hydrochloride), is a key starting material for the synthesis of water-soluble, rigid, "molecular rods" known as oligopiperidines. chemicalbook.com These linear macromolecules are of interest for applications in nanotechnology. chemicalbook.com The synthesis strategy relies on an iterative reductive amination process. chemicalbook.comharvard.edu The commercially available 4,4-piperidinediol hydrochloride is first protected, for example with a benzyloxycarbonyl (Cbz) group. This protected piperidinone then reacts with another piperidine unit, and through a series of protection, deprotection, and coupling steps, the oligomer chain is elongated. chemicalbook.comharvard.edu This method has been used to create tetrapiperidines and longer oligomers, which are expected to be more resistant to proteolysis than other molecular rods like polyprolines. chemicalbook.com

Derivatization Strategies for Functionalization and Bioactivity Modulation

The ketone group at the C-4 position of the piperidine ring is a prime site for derivatization, allowing for the introduction of various functional groups to modulate the biological activity of the resulting compounds. These modifications can significantly alter the pharmacological profile, leading to new therapeutic agents.

Synthesis of Thiosemicarbazone and Oxime Derivatives

The reaction of the carbonyl group of piperidin-4-one derivatives with thiosemicarbazide (B42300) or hydroxylamine (B1172632) hydrochloride yields thiosemicarbazones and oximes, respectively. These derivatives have been extensively studied for a wide range of biological activities. biomedpharmajournal.orgresearchgate.net

Thiosemicarbazones: A variety of piperidin-4-one thiosemicarbazones have been synthesized and evaluated for their pharmacological potential. For instance, reacting 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide produces derivatives that exhibit significant antimicrobial and antifungal activities. biomedpharmajournal.org In some cases, the addition of the thiosemicarbazone moiety has been shown to enhance the antifungal activity compared to the parent piperidin-4-one. biomedpharmajournal.org Other studies have explored these derivatives as potential anticonvulsant agents, with some compounds showing excellent activity in maximal electroshock tests. Furthermore, novel piperidine-based thiosemicarbazones have been designed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, making them potential candidates for anticancer and antimicrobial therapies. nih.gov

Oximes: Similarly, oxime derivatives of piperidin-4-one have been synthesized by reacting the ketone with hydroxylamine hydrochloride. researchgate.netrdd.edu.iq These compounds, along with their ether derivatives, have been investigated for their antimicrobial properties. researchgate.netijprajournal.combohrium.com For example, a series of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes demonstrated good activity against selected bacterial and fungal strains. researchgate.net The synthesis of various N-substituted 2,6-diaryl piperidin-4-one oximes has been pursued to explore their potential as potent pharmacological agents. ijprajournal.com

Table 2: Bioactivity of Piperidin-4-one Thiosemicarbazone and Oxime Derivatives

Derivative Class Synthesis Method Investigated Bioactivity Key Findings Reference(s)
Thiosemicarbazones Condensation of piperidin-4-ones with thiosemicarbazide Anticonvulsant Certain derivatives exhibited excellent anticonvulsant activity.
Thiosemicarbazones Condensation of piperidin-4-ones with thiosemicarbazide Antibacterial, Antifungal Showed significant activity; thiosemicarbazone moiety enhanced antifungal properties. biomedpharmajournal.org
Thiosemicarbazones Reaction of 4-piperidinyl-benzaldehyde with thiosemicarbazides DHFR Inhibition Potent inhibition of dihydrofolate reductase, suggesting anticancer/antimicrobial potential. nih.gov
Oximes Reaction of piperidin-4-ones with hydroxylamine HCl Antimicrobial 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes showed good antibacterial and antifungal activity. researchgate.net

Formation of Hydrazone Derivatives

This compound is a valuable precursor for the synthesis of hydrazone derivatives. These reactions typically involve the condensation of the ketone group of the piperidin-4-one with hydrazine (B178648) or its substituted counterparts. The resulting hydrazones are a significant class of compounds in medicinal chemistry and materials science.

The general synthetic route involves reacting piperidin-4-one or its N-substituted derivatives with hydrazine hydrate (B1144303) or various aryl or acyl hydrazides in a suitable solvent, often with acid or base catalysis. tsijournals.comtandfonline.com For instance, a series of N,N′-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides were synthesized by reacting 1-aryl-3-(piperidine-1-yl)-1-propanone hydrochlorides with hydrazine hydrate in ethanolic acetic acid. tandfonline.com The reaction mixture is typically stirred at room temperature for an extended period to ensure completion. tandfonline.com

Another example is the synthesis of hydrazone derivatives of 2,6-diphenyl-4-piperidone. In this case, the piperidone derivative is reacted with hydrazine hydrate in ethanol (B145695) and refluxed for several hours. tsijournals.com The product precipitates upon cooling and can be purified by recrystallization. tsijournals.com

The formation of hydrazones can also be achieved using semicarbazide (B1199961) hydrochloride or thiosemicarbazide, leading to the corresponding semicarbazone and thiosemicarbazone derivatives. tsijournals.comderpharmachemica.com These reactions are often carried out under reflux in an alcoholic solvent. tsijournals.com

Below is a table summarizing representative examples of hydrazone formation from piperidin-4-one derivatives.

Table 1: Synthesis of Hydrazone Derivatives from Piperidin-4-ones

Piperidin-4-one ReactantReagentReaction ConditionsProductReference
1-Aryl-3-(piperidine-1-yl)-1-propanone hydrochlorideHydrazine hydrateEthanolic acetic acid, room temperature, 17-26 hN,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochloride tandfonline.com
N-(Benzimidazol-2-yl methyl)-2,6-diphenyl piperidin-4-oneHydrazine hydrateEthanol, reflux, 3 hCorresponding hydrazone derivative tsijournals.com
2,2,6,6-Tetramethyl-piperidin-4-oneThiosemicarbazideAcetic acid2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)hydrazinecarbothioamide derpharmachemica.com
Ethyl 4-oxopiperidine-1-carboxylateBenzoyl hydrazidesNot specifiedNew benzoyl hydrazones nih.gov

Preparation of Carbohydrate Derivatives of Piperidin-4-one

The synthesis of carbohydrate derivatives of piperidin-4-one represents a key strategy for creating glycoconjugates with potential applications in medicinal chemistry and glycobiology. These derivatives combine the structural features of the piperidine ring with the biological recognition properties of carbohydrates.

A notable approach involves the creation of piperidine-based glycodendrons designed to mimic native N-glycans. nih.gov The synthesis of these complex structures can begin with a piperidine derivative, which is then glycosylated. For example, a galactosyl piperidine can be prepared via a Schmidt glycosylation of a galactose imidate with a Boc-protected piperidinemethanol. nih.gov This initial glycosylated piperidine can then be further elaborated into a larger dendrimeric structure. nih.gov

The general principle of glycosylation involves the reaction of a suitably protected piperidine alcohol with an activated carbohydrate donor, such as a glycosyl imidate or halide, in the presence of a promoter. The stereoselectivity of the glycosidic bond formation is a critical aspect of these syntheses and can be influenced by the nature of the C-2 auxiliary on the carbohydrate donor. rsc.org

While direct glycosylation of piperidin-4-one itself is less commonly reported, the functionalization of piperidine scaffolds with carbohydrate moieties is a well-established field. The resulting glycopiperidines can serve as building blocks for more complex glycoconjugates.

Table 2: Example of Carbohydrate Derivative Synthesis from a Piperidine Building Block

Piperidine ReactantCarbohydrate DonorReaction TypeProductReference
Boc-protected piperidinemethanolGalactose imidateSchmidt glycosylationGalactosyl piperidine nih.gov

Generation of Quaternary Ammonium (B1175870) Salts

Piperidin-4-one and its derivatives can be readily converted into quaternary ammonium salts through N-alkylation. This transformation is significant as it introduces a permanent positive charge, which can modulate the compound's physical properties and biological activity.

The N-alkylation is typically achieved by reacting the secondary amine of the piperidine ring with an alkylating agent, such as an alkyl halide. researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate or sodium hydride, and solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used. researchgate.netnih.gov

For instance, a series of quaternary ammonium salts were prepared from 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes. nih.gov The synthesis of spiro[piperidine-4,1'-pyrido[3,4-b]indole] analogs also involves the N-alkylation of the piperidine ring with various alkyl halides in the presence of potassium carbonate. nih.gov

An alternative approach for N-alkylation involves the use of ZnO nanorods as a catalyst for the cross-coupling reaction of piperidin-4-one with compounds like 2-chloro-3-(chloromethyl)benzo[h]quinoline (B12519621) in the presence of potassium hydroxide (B78521) in DMSO. researchgate.net

Table 3: Examples of Quaternary Ammonium Salt Formation

Piperidine ReactantAlkylating AgentReaction ConditionsProductReference
1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximesNot specifiedNot specifiedCorresponding quaternary ammonium salts nih.gov
Spiro[piperidine-4,1'-pyrido[3,4-b]indole]R²-X (Alkyl halide)CH₂Cl₂, K₂CO₃N¹-alkylated spiro[piperidine-4,1'-pyrido[3,4-b]indole] nih.gov
Piperidin-4-one2-Chloro-3-(chloromethyl)benzo[h]quinolineZnO nanorods, KOH, DMSO, 110 °CN-alkylated piperidin-4-one researchgate.net
PiperidineAlkyl bromide or iodideAnhydrous acetonitrile, room temperatureN-alkylpiperidinium salt researchgate.net

Role in Catalysis and Coordination Chemistry

This compound and its derivatives serve as versatile ligands in coordination chemistry and have been explored for their potential applications in catalysis. The piperidine ring, with its nitrogen atom and the ketone functional group, offers multiple coordination sites for metal ions.

In coordination chemistry, these compounds can act as ligands to form metal complexes with unique structural and electronic properties. For example, 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride can act as a ligand, facilitating the formation of metal complexes that may be beneficial for catalysis and material science. The ability of the 1,8-naphthyridine (B1210474) scaffold to engage in metal coordination is a key feature.

The use of piperidin-4-one derivatives in catalysis has been demonstrated in various reactions. For instance, palladium-catalyzed hydrogenation of pyridine (B92270) derivatives to produce piperidine derivatives is a known application. google.com Furthermore, ZnO nanorods have been used to catalyze the N-alkylation of piperidin-4-one. researchgate.net These examples highlight the role of either the piperidine derivative itself as part of a catalytic system or the use of catalysts to modify the piperidin-4-one structure.

The versatility of piperidin-4-one as a synthetic building block allows for the creation of a wide range of ligands with tailored properties for specific catalytic applications.

Preclinical Biological Activity and Mechanistic Research on Piperidin 4 One Hydrochloride Derivatives

Antimicrobial Efficacy (Antibacterial, Antifungal)

Piperidin-4-one derivatives have demonstrated notable antimicrobial properties, exhibiting both antibacterial and antifungal activities. biomedpharmajournal.orgnih.govrdd.edu.iq The introduction of different substituents on the piperidine (B6355638) ring has been shown to significantly influence their biological action. itmedicalteam.pl

Several studies have highlighted the potent in vitro antibacterial activity of these derivatives against a range of pathogenic strains. nih.gov For instance, certain 2,6-diaryl-3-methyl-4-piperidone derivatives have shown good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org The thiosemicarbazone derivatives of piperidin-4-one, in particular, have been found to possess enhanced antibacterial efficacy. biomedpharmajournal.org Similarly, imidazole (B134444) and benzotriazole (B28993) substituted piperidin-4-one derivatives have exhibited superior inhibition against Bacillus subtilis and Escherichia coli. nih.gov Research has also demonstrated the effectiveness of some derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. innovareacademics.in

In the realm of antifungal activity, piperidin-4-one derivatives have also shown considerable promise. Thiosemicarbazone derivatives have displayed significant antifungal activity, in some cases higher than the parent piperidin-4-one, against strains such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org Furthermore, certain 2,6-disubstituted piperidine-4-one derivatives have been found to be highly effective against Aspergillus niger. innovareacademics.inresearchgate.net Other studies have reported good activity against Trichoderma viride and Aspergillus flavus.

Table 1: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

Compound/Derivative Class Target Organism(s) Observed Effect Reference(s)
Thiosemicarbazone derivatives S. aureus, E. coli, B. subtilis Good antibacterial activity biomedpharmajournal.org
Thiosemicarbazone derivatives M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans Significant antifungal activity biomedpharmajournal.org
Imidazole/benzotriazole substituted derivatives B. subtilis, E. coli Superior inhibition activity nih.gov
2,6-disubstituted derivatives S. aureus, B. subtilis, A. niger Significant antibacterial and antifungal activity innovareacademics.inresearchgate.net
Oxime esters B. subtilis, P. aeruginosa, E. coli, T. viride, A. flavus Good antibacterial and antifungal activity
2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives E. coli, S. typhi, Micrococcus, B. subtilis Potent antibacterial activity arkat-usa.org

Antineoplastic and Antiproliferative Potentials

The anticancer properties of piperidin-4-one derivatives have been extensively investigated, revealing their potential as antineoplastic and antiproliferative agents. nih.govnih.govresearchgate.net These compounds have been shown to induce cytotoxic effects in various cancer cell lines through diverse mechanisms of action. nih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of piperidin-4-one derivatives against a panel of human cancer cell lines. For instance, novel spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as cytotoxic agents against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines. researchgate.netjapsonline.com One such derivative with a sulfonyl spacer exhibited potent activity with IC50 values ranging from 0.31 to 5.62 μM. researchgate.netjapsonline.com

Similarly, 3,5-bis(arylidene)-4-piperidone derivatives have shown significant growth inhibition in cervical (HeLa) and human colon (HCT116) cancer cell lines. acs.org Some of these derivatives displayed GI50 values in the sub-micromolar range. acs.org Hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives have also demonstrated better cytotoxicity than their cyclohexanone (B45756) counterparts, particularly against A549, SGC7901, HePG2, HeLa, K562, and THP-1 human carcinoma cell lines. nih.gov Furthermore, certain 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives have been found to be active against breast cancer cell lines. sums.ac.ir

Table 2: In Vitro Cytotoxicity of Piperidin-4-one Derivatives

Derivative Class Cancer Cell Line(s) Key Findings Reference(s)
Spiro[chroman-2,4'-piperidin]-4-one MCF-7, A2780, HT-29 Potent cytotoxicity, with one compound showing IC50 values of 0.31-5.62 μM. researchgate.netjapsonline.com
3,5-Bis(arylidene)-4-piperidone HeLa, HCT116 GI50 values in the range of 0.15–0.28 μM. acs.org
Hydroxyl-substituted double Schiff-base 4-piperidone A549, SGC7901, HePG2, HeLa, K562, THP-1 Displayed better cytotoxicity than cyclohexanone derivatives. nih.gov
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one Breast cancer cell lines Three synthesized compounds were active. sums.ac.ir
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones Myeloma, leukemia, and natural killer t-cell lymphoma Demonstrated cytotoxic effects. nih.gov

Modulation of Cellular Pathways, Including Topoisomerase Inhibition

The anticancer activity of piperidin-4-one derivatives is often attributed to their ability to modulate critical cellular pathways involved in cancer progression. One of the key mechanisms identified is the inhibition of topoisomerases, enzymes crucial for DNA replication and transcription. tandfonline.com

Several thiosemicarbazide (B42300) derivatives of piperidin-4-one have been identified as inhibitors of both human topoisomerase I and topoisomerase II. tandfonline.com For example, 4-benzoylthiosemicarbazides exhibited an IC50 of 50 µM against topoisomerase II. tandfonline.com Another study found that 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride selectively and almost completely inhibited Topo II activity at a 15 μM concentration. nih.gov

Beyond topoisomerase inhibition, these derivatives can influence other pathways. Some 3,5-bis(arylidene)-4-piperidone derivatives are thought to act as proteasome inhibitors. acs.org Additionally, certain derivatives have been shown to modulate the PI3K/Akt signaling pathway, which is vital for cell survival and growth. mdpi.com The induction of apoptosis through the upregulation of Bax and downregulation of Bcl-2 proteins is another mechanism by which these compounds exert their anticancer effects. nih.gov Some derivatives have also been found to target the JAK/STAT protein kinase pathway. mdpi.com

Antiviral Activities

The antiviral potential of piperidin-4-one derivatives has been an area of active research. nih.govmdpi.com Studies have indicated that these compounds can exhibit activity against various viruses. For instance, research has explored the antiviral properties of 1-(Pyridin-2-yl)piperidin-4-one derivatives. Another compound, 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride, has been investigated for its potential antiviral activity, particularly against the Hepatitis C virus. Furthermore, N-substituted piperidine derivatives have been synthesized and screened for their antiviral activity against the influenza A/H1N1 virus, with some showing effectiveness compared to commercial drugs. mdpi.com The piperidin-4-one nucleus is also considered a pharmacophore with potential anti-HIV activity. nih.gov

Neuromodulatory and Central Nervous System (CNS) Interactions

Piperidin-4-one and its derivatives have been investigated for their effects on the central nervous system (CNS). acs.orgmdpi.com The piperidine ring is a common structural feature in many compounds with CNS activity. mdpi.com Research has explored the potential of these derivatives in various neurological applications. For instance, some piperidone compounds have been evaluated as potential analgesic and antipyretic agents. acs.org The introduction of fluoroethyl groups into some piperidine-containing structures has been shown to enhance their CNS pharmacokinetic properties, suggesting potential for treating brain metastases. encyclopedia.pub

Acetylcholinesterase Inhibition

A significant area of neuromodulatory research for piperidin-4-one derivatives is their potential as acetylcholinesterase (AChE) inhibitors. mdpi.com Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. encyclopedia.pub The benzyl-piperidine group is often considered a crucial component for effective cholinesterase inhibition. encyclopedia.pub

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov One compound from this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as a highly potent AChE inhibitor with an IC50 value of 0.56 nM and showed an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov Another study on rigid analogues and related derivatives identified 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride as a potent AChE inhibitor with an IC50 of 1.2 nM and high selectivity for AChE over BuChE. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidin-4-one Derivatives

Compound IC50 (AChE) Selectivity (AChE vs. BuChE) Reference(s)
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride 0.56 nM 18,000-fold nih.gov
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride 1.2 nM ~34,700-fold nih.gov

Other Investigated Biological Activities

Beyond the primary research avenues, the versatile piperidin-4-one core has been functionalized to create derivatives with a range of other significant biological effects. These activities are currently being explored in preclinical settings to understand their mechanisms and potential for developing new therapeutic agents.

Derivatives of piperidin-4-one have been investigated for their potential to combat parasitic infections, particularly Chagas disease, which is caused by the protozoan Trypanosoma cruzi. The intracellular amastigote form of the parasite is a key target for therapeutic intervention.

Research has shown that incorporating a piperidine linker into other known active scaffolds, such as phenyldihydropyrazolones, can yield compounds with significant activity against T. cruzi amastigotes. nih.gov Similarly, certain quinone derivatives featuring an N-tert-butoxycarbonylpiperidine side chain have demonstrated good antitrypanosomal activity, along with favorable permeability and solubility profiles. jst.go.jp Studies on cyclic imides as inhibitors of the T. cruzi enzyme cruzain found that replacing a pyrrolidine (B122466) ring with a piperidine ring resulted in a compound with moderate activity against the parasite. frontiersin.org Further research into nitrogenous heterocycles identified a piperidine derivative that, while showing mild inhibition of the target enzyme trypanothione (B104310) reductase, displayed potent antiparasitic activity against T. brucei, suggesting action on a different target. asm.org

Compound ClassSpecific Derivative ExampleTarget Organism/EnzymeKey FindingSource
Quinone DerivativesCompound 5a (N-tert-butoxycarbonylpiperidine derivative)Trypanosoma cruziExhibited good antitrypanosomal activity, membrane permeability, and solubility. jst.go.jp
Cyclic ImidesCompound 10lTrypanosoma cruzi amastigotesShowed moderate activity with an IC50 value of 11.6 μM. frontiersin.org
PhenyldihydropyrazolonesDerivatives with a piperidine linkerTrypanosoma cruzi amastigotesSeveral compounds showed potencies in the same range as the lead compound (pIC50 = 6.4). nih.gov
Nitrogenous HeterocyclesCompound 2 (piperidine class)T. brucei / T. cruziPotent activity against T. brucei (0.9 μM), suggesting an alternative mechanism to trypanothione reductase inhibition. asm.org

The piperidin-4-one structure has served as a foundation for the development of compounds with significant antioxidant capabilities. These derivatives are evaluated for their ability to scavenge free radicals, a process that can mitigate oxidative stress implicated in numerous disease pathologies.

A common method to assess this activity is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. who.intitmedicalteam.plitmedicalteam.pl In one study, 2,6-diphenylpiperidine-4-one derivatives were synthesized and evaluated, with substituted aryl derivatives containing phenol (B47542) and methoxy (B1213986) groups showing superior antioxidant activity compared to unsubstituted versions. who.int One such compound (1b) exhibited excellent antioxidant activity (IC50 1.84±0.15µg/ml), comparable to the standard, ascorbic acid. who.int Another study on novel piperidin-4-one imine derivatives also reported good radical scavenging activity, with IC50 values in the micromolar range. researchgate.net Research has indicated that the piperidone structure itself can demonstrate excellent radical scavenging activity, which may be greater than its corresponding isomeric alcohol derivatives. itmedicalteam.plitmedicalteam.pl

Compound SeriesSpecific DerivativeAssayIC50 ValueSource
2,6-diphenylpiperidine-4-one derivativesCompound 1bDPPH Radical Scavenging1.84 µg/ml who.int
Unsubstituted aryl derivatives (1a, 2a, 3a)6.46-11.13 µg/ml who.int
Piperidin-4-one imine derivativesCompound 230.392 µM researchgate.net
Compound 137.802 µM researchgate.net

Derivatives of piperidin-4-one have demonstrated potential as anti-inflammatory agents in various preclinical models. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes.

For instance, a series of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones were shown to possess anti-inflammatory properties through the inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-activated RAW264.7 cells. nih.gov In a separate study, newly synthesized piperidin-4-one imine derivatives were evaluated for their anti-inflammatory response. researchgate.net The results showed that these compounds could effectively inhibit inflammation, with one derivative (Compound 2) showing a 71.3% anti-inflammatory effect, which was significantly higher than its parent compound (Compound 1) at 43.5%. researchgate.net These findings highlight the potential of the piperidin-4-one scaffold in developing new treatments for inflammatory conditions.

Compound SeriesSpecific DerivativeMechanism/AssayResultSource
N-arylsulfonyl-3,5-bis(arylidene)-4-piperidonesSeries of derivativesInhibition of IL-6 and TNF-α in LPS-induced RAW264.7 cellsDemonstrated anti-inflammatory properties. nih.gov
Piperidin-4-one imine derivativesCompound 2Anti-inflammatory response evaluation71.3% activity researchgate.net
Compound 143.5% activity researchgate.net

A particularly promising area of research is the development of piperidin-4-one derivatives as inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β and can induce a form of inflammatory cell death known as pyroptosis. mdpi.com Its dysregulation is linked to a variety of inflammatory diseases.

Researchers have designed and synthesized a series of benzo[d]imidazole-2-one derivatives that incorporate a 1-(piperidin-4-yl) substructure. mdpi.comnih.gov Several of these compounds (specifically 9, 13, and 18) were identified as promising NLRP3 inhibitors, capable of concentration-dependently inhibiting IL-1β release in human macrophages. mdpi.comnih.govresearchgate.net These compounds also showed a significant ability to inhibit NLRP3-dependent pyroptosis. mdpi.com Another novel class of NLRP3 inhibitors (NICs) includes a derivative, NIC-12, which features a substituted piperidine and demonstrates approximately tenfold increased potency compared to the well-known inhibitor MCC950 (CRID3) in ex vivo samples. life-science-alliance.org

Compound SeriesSpecific Derivative(s)Inhibitory ActionKey FindingSource
Benzo[d]imidazole-2-one derivativesCompounds 9, 13, 18Inhibition of IL-1β releaseEmerged as the most promising NLRP3 inhibitors of the series, showing concentration-dependent inhibition. mdpi.comnih.gov
Compounds 6, 9, 13, 18Inhibition of NLRP3-dependent pyroptosisShowed concentration-dependent inhibition of cell death, with maximal inhibition between 40-60%. mdpi.com
Novel Chemical Class (NICs)NIC-12 (contains substituted piperidine)NLRP3 inflammasome activationShowed about tenfold increased potency compared with the benchmark inhibitor CRID3. life-science-alliance.org

Future Perspectives and Advanced Research Directions

Development of Novel Derivatization and Functionalization Strategies

The inherent reactivity of the piperidin-4-one core allows for a wide array of chemical modifications, enabling the synthesis of diverse compound libraries with tailored properties. Future efforts will likely focus on developing more efficient and selective methods for derivatization and functionalization.

Key areas of exploration include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds represents a powerful and atom-economical approach to introduce new substituents onto the piperidine (B6355638) ring. Research is ongoing to develop catalytic systems that can selectively activate and functionalize specific C-H bonds, offering a more direct route to novel analogs. chemicalbook.com

Multi-component Reactions: One-pot, multi-component reactions are highly efficient for constructing complex molecular architectures from simple starting materials. jksus.org Future strategies will likely involve the design of new multi-component reactions that incorporate the piperidin-4-one scaffold, allowing for the rapid generation of diverse and structurally complex derivatives.

Asymmetric Synthesis: The synthesis of enantiomerically pure piperidin-4-one derivatives is crucial, as different stereoisomers often exhibit distinct biological activities. thieme-connect.com Advanced research will focus on developing novel chiral catalysts and asymmetric methodologies to control the stereochemistry at various positions of the piperidine ring. mdpi.com

Click Chemistry: The robustness and high efficiency of click chemistry reactions make them ideal for the late-stage functionalization of piperidin-4-one derivatives. This allows for the facile introduction of a wide range of functional groups, enabling the rapid optimization of lead compounds.

A notable example of derivatization involves the synthesis of 2,6-diaryl-3-(arylthio)piperidin-4-ones through the reaction of arylthioacetones, substituted aromatic aldehydes, and methylamine (B109427) or ammonium (B1175870) acetate (B1210297). researchgate.net Similarly, the Mannich reaction, a classic multi-component reaction, has been employed to synthesize a series of 2,6-diaryl-3-methyl-4-piperidones by condensing ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate. biomedpharmajournal.orgresearchgate.net These methods highlight the potential for creating diverse libraries of piperidin-4-one derivatives for biological screening.

Advanced Computational Design and Virtual Screening for Target-Specific Compounds

The integration of computational tools has revolutionized the drug discovery process, enabling the rational design and virtual screening of vast chemical libraries to identify promising drug candidates. For piperidin-4-one derivatives, these in silico approaches are instrumental in predicting binding affinities, identifying potential biological targets, and optimizing pharmacokinetic properties.

Future computational strategies will likely involve:

Structure-Based Virtual Screening (SBVS): With an increasing number of protein crystal structures available, SBVS will be a key tool for identifying piperidin-4-one derivatives that can bind to specific therapeutic targets. wikipedia.org This approach involves docking large libraries of virtual compounds into the binding site of a target protein and scoring their potential interactions. wikipedia.org

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of a target is unknown, LBVS methods can be employed. wikipedia.org These techniques use information from known active ligands to identify new compounds with similar properties, such as shape and pharmacophore features.

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to correlate the structural features of piperidin-4-one derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of new, untested compounds and guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the key binding interactions. researchgate.net

A study aimed at identifying new inhibitors of Helicobacter pylori involved the theoretical design of over thirty-eight thousand 2,6-diphenyl piperidone derivatives. sciensage.info These compounds were then docked with the 2B7N protein of H. pylori using a virtual screening tool to identify potential lead molecules. sciensage.info Another research effort utilized virtual screening to identify piperidine-based small molecules as potential inhibitors of COVID-19. researchgate.net

Exploration of New Biological Targets and Mechanisms of Action

While piperidin-4-one derivatives have been extensively studied for their anticancer, antimicrobial, and analgesic properties, there is a vast and underexplored landscape of potential new biological targets and mechanisms of action. biomedpharmajournal.orgnih.govwho.int Future research will aim to uncover these novel therapeutic applications.

Promising areas for investigation include:

Neurodegenerative Diseases: The piperidine scaffold is a common feature in many centrally acting drugs. clinmedkaz.org Future research could explore the potential of piperidin-4-one derivatives as modulators of targets implicated in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. frontiersin.org

Inflammatory Diseases: The anti-inflammatory potential of piperidin-4-one derivatives is an emerging area of interest. nih.gov Research could focus on identifying specific inflammatory pathways and targets that are modulated by these compounds. For example, some piperidone derivatives have been found to induce apoptosis and exhibit antiproliferative effects on various cancer cell lines by inducing reactive oxygen species accumulation and mitochondrial depolarization. nih.gov

Infectious Diseases: With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. Piperidin-4-one derivatives have shown promise as antibacterial and antifungal agents, and future work could focus on identifying novel microbial targets and overcoming resistance mechanisms. biomedpharmajournal.org

Ion Channel Modulation: Piperidine derivatives have been shown to interact with various ion channels, suggesting their potential as therapeutic agents for conditions such as cardiac arrhythmias and epilepsy. clinmedkaz.org

In silico studies have predicted that novel piperidine derivatives can interact with a range of targets including enzymes, receptors, and ion channels, suggesting their potential application in treating cancer and central nervous system diseases. clinmedkaz.orgclinmedkaz.org

Innovation in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and improve efficiency. The development of sustainable and eco-friendly methods for the synthesis of piperidin-4-one and its derivatives is a key area of future research.

Innovations in this area include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents (DESs) can significantly reduce the environmental footprint of synthetic processes. researchgate.netresearchgate.net

Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts and nanocatalysts, can improve reaction rates, reduce waste, and enable the use of milder reaction conditions.

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. smolecule.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. researchgate.net

Researchers have successfully synthesized 2,6-diarylpiperidin-4-ones using a deep eutectic solvent made from glucose and choline (B1196258) chloride, providing an environmentally safe and sustainable alternative to conventional methods. researchgate.net Another study reported the synthesis of piperidin-4-one derivatives using a glucose-urea deep eutectic solvent, which is considered a truly green solvent as it does not produce harmful organic pollutants. researchgate.netresearchgate.net

Design of Multi-target Directed Ligands with Piperidin-4-one Cores

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously, represent a promising therapeutic strategy for these complex conditions. benthamscience.commdpi.com The versatile piperidin-4-one scaffold is an ideal core for the design of MTDLs.

Future research in this area will focus on:

Rational Design: Combining pharmacophores from known ligands of different targets into a single molecule containing a piperidin-4-one core.

Fragment-Based Drug Discovery: Using fragments that bind to different targets and linking them together with a piperidin-4-one scaffold.

Computational Modeling: Employing computational tools to predict the binding of designed MTDLs to their respective targets and to optimize their pharmacokinetic properties.

The development of MTDLs is a challenging but promising field. For instance, researchers have explored the design of piperidine and piperazine (B1678402) derivatives as multi-targeted agents for Alzheimer's disease. benthamscience.com Naturally inspired MTDLs have been synthesized from piperine (B192125) for the management of Alzheimer's disease, with some compounds showing significant inhibitory activity on multiple targets. nih.govacs.org

Q & A

Q. What are the common synthetic routes for preparing piperidin-4-one hydrochloride derivatives, and how do reaction conditions influence yield?

this compound is frequently synthesized via Mannich reactions using acetophenones, aldehydes, and secondary amines under acidic conditions. For example, phenethylamine hydrochloride and paraformaldehyde are common reagents, with yields ranging from 87–98% depending on substituents (e.g., electron-withdrawing groups like nitro or chloro enhance reactivity). Reaction optimization includes controlling temperature (typically 60–80°C) and solvent selection (e.g., ethanol or methanol) .

Q. How is the structural identity of this compound derivatives confirmed in synthetic chemistry?

Characterization relies on 1H NMR (e.g., δ 4.40 ppm for piperidinyl protons), melting point analysis (e.g., 222–251°C for benzylidene derivatives), and mass spectrometry (e.g., MW 339.86 for 3,5-bis(4-methylbenzylidene)this compound). X-ray crystallography using programs like SHELXL refines crystal structures, verifying bond lengths and angles .

Q. What are the primary applications of this compound in biological research?

It serves as a scaffold for developing cytotoxic agents (e.g., 1-aryl-3-phenethylamino-1-propanone hydrochlorides) and modulators of enzymes like semicarbazide-sensitive amine oxidase (SSAO), which is implicated in leukocyte migration and vascular adhesion. Derivatives also target amyloid aggregation in Alzheimer’s disease research .

Advanced Research Questions

Q. How can synthetic protocols for piperidin-4-one derivatives be optimized to address low yields in cross-coupling reactions?

Contradictions in yield data (e.g., 52% for 3,5-bis(3,4-dimethoxybenzylidene)piperidin-4-one vs. 86% for dihydroxybenzylidene analogs) suggest steric and electronic factors are critical. Strategies include:

  • Using microwave-assisted synthesis to reduce reaction time.
  • Introducing catalytic systems (e.g., Lewis acids) to enhance aldehyde reactivity.
  • Purification via column chromatography with gradient elution (petroleum ether/ethyl acetate) .

Q. What methodologies resolve contradictions in biological activity data for piperidin-4-one-based compounds?

Discrepancies in cytotoxicity or enzyme inhibition may arise from assay conditions (e.g., cell line variability, SSAO isoform specificity). Mitigation involves:

  • Standardizing assays using recombinant enzymes (e.g., human SSAO/VAP-1).
  • Performing dose-response curves (IC50 values) with positive controls (e.g., semicarbazide for SSAO inhibition).
  • Validating results across multiple models (e.g., in vitro vs. ex vivo leukocyte migration assays) .

Q. How can computational chemistry guide the design of piperidin-4-one derivatives for amyloid-beta aggregation inhibition?

Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to amyloid-beta fibrils. Substituents like 3,4-dihydroxybenzylidene enhance interactions with hydrophobic pockets and hydrogen bonding (validated by NMR chemical shifts at δ 9.41–10.31 ppm for phenolic -OH groups). MD simulations assess stability of ligand-fibril complexes .

Q. What safety and handling protocols are critical when working with this compound in vivo studies?

Hazardous material protocols include:

  • PPE requirements (gloves, lab coats, fume hoods).
  • Waste disposal via neutralization (e.g., 10% NaOH for acidic residues) and incineration.
  • Emergency procedures for inhalation/exposure (e.g., saline rinses for eyes, activated charcoal for ingestion) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.